molecular formula C22H29BrN4O3 B11437093 Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11437093
M. Wt: 477.4 g/mol
InChI Key: BRYQDCBZUGMBPI-UHFFFAOYSA-N
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Description

Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, featuring a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Chemical Reactions Analysis

Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular pathways. For instance, it inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α and nitric oxide . Additionally, it exerts neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Similar compounds to Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other triazolo-pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the octyl ester group, which may contribute to its distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C22H29BrN4O3

Molecular Weight

477.4 g/mol

IUPAC Name

octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H29BrN4O3/c1-4-5-6-7-8-9-12-30-21(28)19-15(2)26-22-24-14-25-27(22)20(19)17-13-16(23)10-11-18(17)29-3/h10-11,13-14,20H,4-9,12H2,1-3H3,(H,24,25,26)

InChI Key

BRYQDCBZUGMBPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)Br)OC)C

Origin of Product

United States

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